Dimethyl[(4-methylpiperidin-4-yl)methyl]amine
Overview
Description
Dimethyl[(4-methylpiperidin-4-yl)methyl]amine is a chemical compound with the molecular formula C9H20N2 . It is typically available in liquid form .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains two methyl groups attached to the nitrogen atom, and a methyl group attached to the fourth carbon in the piperidine ring .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 156.27 g/mol .Scientific Research Applications
Catalytic Applications and Synthesis
N-Dimethylation and N-Functionalization of Amines : The selective N-dimethylation of different functional amines using carbon-supported Ru nanoparticles as a catalyst demonstrates the compound's relevance in synthesizing N,N-dimethyl amines. This process is notable for its operational simplicity, high efficiency, and the broad applicability to various amine classes, making it crucial for producing bioactive compounds used in pharmaceuticals, agrochemicals, and dyes (Liu, Song, Wu, & Ma, 2021).
Oxidation of Secondary Amines to Nitrones : The oxidation process of secondary amines to nitrones, using compounds related to dimethyl[(4-methylpiperidin-4-yl)methyl]amine as reactants, showcases its role in creating intermediates for further chemical synthesis. This method highlights the compound's utility in forming complex chemical structures, which can be pivotal in pharmaceutical and material science research (Murahashi, Shiota, & Imada, 2003).
Material Science and Polymerization
Low-Valent Aminopyridinato Chromium Methyl Complexes : The methylation of specific complexes using methyllithium, leading to a variety of organometallic compounds, illustrates the compound's potential in material science. Such reactions are essential for synthesizing materials with specific electronic or structural properties, which can be used in catalysis, electronic devices, or as advanced materials (Noor, Schwarz, & Kempe, 2015).
Environmental Applications
CO2 Capture : Research into tertiary amine-based solutions for CO2 capture, enhanced by kinetic promoters, underscores the compound's environmental applications. The study of CO2 absorption rates and cyclic capacity in these solutions provides insights into improving CO2 capture technologies, which are crucial for addressing climate change and industrial emissions (Xiao, Cui, Yang, Liang, Puxty, Yu, Li, Conway, & Feron, 2021).
Analytical Chemistry
Analysis of Heterocyclic Aromatic Amines in Food : The development of novel sample preparation procedures for determining heterocyclic aromatic amines in cooked foods using microwave-assisted solvent extraction demonstrates the compound's application in analytical chemistry. Such methodologies are critical for food safety and public health, as they allow for the detection of potentially carcinogenic compounds in food products (Agudelo Mesa, Padró, & Reta, 2013).
Safety and Hazards
This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and specific procedures to follow in case of accidental contact or if feeling unwell .
properties
IUPAC Name |
N,N-dimethyl-1-(4-methylpiperidin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(8-11(2)3)4-6-10-7-5-9/h10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMWBHSVKFUMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1343094-97-2 | |
Record name | dimethyl[(4-methylpiperidin-4-yl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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